(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16386889
InChI: InChI=1S/C29H25NO7/c1-16-23(37-29(32)17-6-10-24(34-4)25(12-17)35-5)11-8-20-27(31)26(36-28(16)20)13-18-15-30(2)22-9-7-19(33-3)14-21(18)22/h6-15H,1-5H3/b26-13+
SMILES:
Molecular Formula: C29H25NO7
Molecular Weight: 499.5 g/mol

(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate

CAS No.:

Cat. No.: VC16386889

Molecular Formula: C29H25NO7

Molecular Weight: 499.5 g/mol

* For research use only. Not for human or veterinary use.

(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate -

Specification

Molecular Formula C29H25NO7
Molecular Weight 499.5 g/mol
IUPAC Name [(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] 3,4-dimethoxybenzoate
Standard InChI InChI=1S/C29H25NO7/c1-16-23(37-29(32)17-6-10-24(34-4)25(12-17)35-5)11-8-20-27(31)26(36-28(16)20)13-18-15-30(2)22-9-7-19(33-3)14-21(18)22/h6-15H,1-5H3/b26-13+
Standard InChI Key HYCGCGTWHBEQBF-LGJNPRDNSA-N
Isomeric SMILES CC1=C(C=CC2=C1O/C(=C/C3=CN(C4=C3C=C(C=C4)OC)C)/C2=O)OC(=O)C5=CC(=C(C=C5)OC)OC
Canonical SMILES CC1=C(C=CC2=C1OC(=CC3=CN(C4=C3C=C(C=C4)OC)C)C2=O)OC(=O)C5=CC(=C(C=C5)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a conjugated system comprising a 5-methoxy-1-methylindole group linked via a methylidene bridge to a 7-methyl-3-oxo-2,3-dihydrobenzofuran core, esterified with a 3,4-dimethoxybenzoate group. The (2E) configuration indicates trans stereochemistry at the double bond connecting the indole and benzofuran units, a critical determinant of molecular geometry and intermolecular interactions.

Key Structural Attributes:

  • Indole moiety: Substituted with methoxy (C5) and methyl (N1) groups, enhancing electron density and steric bulk.

  • Benzofuran core: A 7-methyl group and ketone (C3) modulate electronic effects and solubility.

  • Benzoate ester: 3,4-Dimethoxy substituents influence lipophilicity and hydrogen-bonding capacity.

Physicochemical Characteristics

While experimental data specific to this compound remain limited, extrapolation from analogous structures suggests:

PropertyValue/Description
Molecular FormulaC28_{28}H25_{25}NO7_{7}
Molecular Weight~499.5 g/mol
SolubilityLow in water; moderate in DMSO, DCM
Melting PointEstimated 180–200°C (decomposes)

The presence of multiple methoxy groups likely enhances solubility in polar aprotic solvents, while the aromatic systems contribute to UV-Vis absorption maxima near 280–320 nm.

Synthesis and Characterization

Synthetic Strategy

Industrial synthesis of such polyfunctional molecules typically employs multi-step protocols:

  • Indole Intermediate Preparation:

    • 5-Methoxy-1-methylindole is synthesized via Fischer indole synthesis, using 4-methoxyphenylhydrazine and methyl pyruvate under acidic conditions.

    • Methylation at N1 is achieved using methyl iodide in the presence of a base like potassium carbonate.

  • Benzofuran Core Construction:

    • 7-Methyl-3-oxo-2,3-dihydrobenzofuran is prepared through cyclization of 2-hydroxy-5-methylacetophenone derivatives under acidic catalysis .

  • Coupling and Esterification:

    • The indole and benzofuran units are coupled via a Knoevenagel condensation, utilizing piperidine as a catalyst in refluxing ethanol.

    • Esterification with 3,4-dimethoxybenzoyl chloride completes the synthesis, often requiring DMAP as an acyl transfer catalyst.

Purification and Analysis

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients isolates the target compound.

  • Spectroscopic Validation:

    • 1^1H NMR: Characteristic signals include a singlet for N1-methyl (~δ 3.70), methoxy protons (δ 3.80–3.95), and olefinic protons (δ 7.20–7.50, J = 16 Hz).

    • HRMS: Molecular ion peak at m/z 499.1732 [M+H]+^+.

Chemical Reactivity and Functional Transformations

Oxidation and Reduction Pathways

  • Oxidation: The α,β-unsaturated ketone system is susceptible to epoxidation using meta-chloroperbenzoic acid (mCPBA), forming an epoxide at the double bond .

  • Reduction: Catalytic hydrogenation (H2_2, Pd/C) reduces the exocyclic double bond, yielding a saturated analog with altered conformational dynamics.

Electrophilic Substitution

  • Methoxy-directed reactions: Nitration at the indole C4 position occurs regioselectively due to the electron-donating methoxy group, producing nitro derivatives amenable to further functionalization.

Comparison with Structural Analogs

CompoundSubstituentsKey Differences
VC163634563,5-DimethoxybenzoateAltered benzoate substitution pattern
PMC3239034 Silyl-protected benzofuranLack of indole moiety; epoxide functional

The 3,4-dimethoxybenzoate group in the target compound enhances hydrogen-bonding capacity compared to 3,5-substituted analogs, potentially improving target affinity.

Future Research Directions

  • Synthetic Optimization:

    • Develop enantioselective routes to access (2Z) isomers for comparative bioactivity studies.

    • Explore microwave-assisted synthesis to reduce reaction times.

  • Biological Profiling:

    • Screen against NCI-60 cancer cell lines to identify lead candidates.

    • Assess pharmacokinetic properties, including metabolic stability and plasma protein binding.

  • Materials Science Applications:

    • Investigate liquid crystalline behavior driven by planar aromatic systems.

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